molecular formula C12H11NO3 B3319294 2-Ethoxy-6-nitronaphthalene CAS No. 1092353-00-8

2-Ethoxy-6-nitronaphthalene

Cat. No. B3319294
CAS RN: 1092353-00-8
M. Wt: 217.22 g/mol
InChI Key: USHAMEWWFJYLSB-UHFFFAOYSA-N
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Description

“2-Ethoxy-6-nitronaphthalene” is a compound that is derived from naphthalene . It has a molecular formula of C12H12O and a molecular weight of 172.2231 . It is also known by other names such as β-Naphthol ethyl ether, β-Naphthyl ethyl ether, Bromelia, Ethyl β-naphtholate, Ethyl β-naphthyl ether, Nerolin, Nerolin new, Nerolin II, 2-Ethoxynaphthalene, Ethyl 2-naphthyl ether, β-Ethoxynaphthalene, Bromelia, Neroline, and 2-Naphthol ethyl ether .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-6-nitronaphthalene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Ethoxy-6-nitronaphthalene” has several physical and chemical properties. For instance, it has a normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, and heat capacity at saturation pressure as a function of temperature .

Scientific Research Applications

Fluorescence Probes for Detecting and Imaging

Naphthalene derivatives, such as 2-Ethoxy-6-nitronaphthalene, are efficient fluorescence probes used for detecting and imaging . They exhibit unique photophysical and chemical properties, making them one of the most studied groups of organic compounds . Their high quantum yield and excellent photostability make them ideal for use in fluorescence microscopy, a technique used in various production and research fields .

Chemosensors

Naphthalene-based compounds like 2-Ethoxy-6-nitronaphthalene can act as excellent fluorescent chemosensors . They have high values of fluorescent lifetime and prominent fluorescent quantum yield. They can act as both electron donors and acceptors, making them suitable for use as chemosensors .

Organic Electronic Appliances

The introduction of a naphthalene moiety in a conjugated probe system can improve photostability . Therefore, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances .

Drug Resources

Naphthalene derivatives are extensive drug resources . They are used as wetting agents, surfactants, and insecticides .

Photophysical Properties Investigation

The photophysical properties of naphthalene derivatives are often investigated using techniques such as UV visible spectroscopy and fluorescence spectroscopy . Concentration-dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .

Molecular Structure Studies

The molecular structure of 2-Ethoxy-6-nitronaphthalene can be studied using 2D Mol files or computed 3D SD files . This can provide valuable insights into the compound’s properties and potential applications .

Safety and Hazards

“2-Ethoxy-6-nitronaphthalene” may pose certain safety risks and hazards. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, toxic if swallowed, fatal if inhaled, and suspected of causing cancer . It may cause skin, eye, and respiratory tract irritation .

properties

IUPAC Name

2-ethoxy-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHAMEWWFJYLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704473
Record name 2-Ethoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-nitronaphthalene

CAS RN

1092353-00-8
Record name 2-Ethoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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